Atrial Natriuretic Factor (ANF) (5-27) is a truncated form of the naturally occurring cardiac hormone, Atrial Natriuretic Peptide (ANP). While ANP is typically 28 amino acids long, ANF (5-27) lacks the first four amino acids. This variation is significant as it exhibits different biological activities compared to the full-length peptide. [] ANF (5-27) is classified as a natriuretic peptide hormone primarily involved in regulating fluid and electrolyte balance. It exerts its effects by binding to specific receptors, initiating intracellular signaling cascades. []
Source: ANF peptides are primarily synthesized and released by cardiac myocytes in the atria of the heart in response to various stimuli, including atrial stretch due to increased blood volume. []
Atrial natriuretic factor is produced primarily in the atrial myocytes of the heart. The synthesis of this peptide is encoded by the NPPA gene located on chromosome 1. The gene expression is stimulated by mechanical stretching of the atrial walls, which occurs when there is an increase in blood volume .
The synthesis of atrial natriuretic factor begins with the transcription of the NPPA gene into messenger RNA, which is then translated into a precursor polypeptide known as preproANP. This high molecular mass polypeptide consists of 151 amino acids. Post-translational modifications occur where a 25-amino-acid signal sequence is cleaved off, yielding proANP, a 126-amino-acid peptide stored in intracellular granules .
Upon stimulation—typically through increased atrial stretch or hormonal signals—proANP is released and cleaved by the cardiac transmembrane serine protease corin to produce the biologically active form, which consists of 28 amino acids. This active form can then exert its physiological effects through specific receptors .
The molecular structure of atrial natriuretic factor consists of a ring structure formed by disulfide bonds between cysteine residues. The active form (5-27) specifically refers to a fragment that retains biological activity and includes essential amino acids for receptor binding .
The complete sequence of atrial natriuretic factor includes various functional domains that interact with its receptor, primarily the A-type natriuretic peptide receptor (NPR-A), leading to downstream signaling cascades involving cyclic guanosine monophosphate .
Atrial natriuretic factor participates in several biochemical reactions upon binding to its receptors. The primary reaction involves the activation of guanylate cyclase, which converts guanosine triphosphate to cyclic guanosine monophosphate. This secondary messenger mediates various physiological responses such as vasodilation and increased renal sodium excretion .
The binding affinity and specificity for NPR-A are critical for its function. Additionally, atrial natriuretic factor can also interact with NPR-C, which serves primarily as a clearance receptor, modulating its availability in circulation .
Upon release into circulation, atrial natriuretic factor binds to its receptors located on target cells in the kidneys and vasculature. This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate levels. Elevated cyclic guanosine monophosphate activates protein kinase G, resulting in phosphorylation events that promote vasodilation and inhibit sodium reabsorption in renal tubules .
Research indicates that atrial natriuretic factor significantly increases glomerular filtration rate and alters renal blood flow dynamics, enhancing sodium and water excretion .
Atrial natriuretic factor is characterized by its solubility in water due to its peptide nature. It has a relatively short half-life in circulation, necessitating rapid synthesis for sustained physiological effects.
The chemical properties include:
Atrial natriuretic factor has significant applications in clinical medicine and research:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0